molecular formula C9H3Cl2F2N B2749804 1,3-Dichloro-6,7-difluoroisoquinoline CAS No. 2092310-58-0

1,3-Dichloro-6,7-difluoroisoquinoline

Cat. No.: B2749804
CAS No.: 2092310-58-0
M. Wt: 234.03
InChI Key: JRSKRLWSJBZGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-6,7-difluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H3Cl2F2N. It is a derivative of isoquinoline, featuring chlorine and fluorine substituents at specific positions on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-6,7-difluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the direct introduction of chlorine and fluorine atoms onto the isoquinoline ring. This can be achieved through reactions involving halogenating agents such as chlorine gas and fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6,7-difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

1,3-Dichloro-6,7-difluoroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dichloro-6,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound’s halogen atoms can participate in various chemical interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-6,7-difluoroisoquinoline is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

1,3-dichloro-6,7-difluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-8-2-4-1-6(12)7(13)3-5(4)9(11)14-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKRLWSJBZGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=C(C2=CC(=C1F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.